REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8]Br)[N:3]=1.C1N2CN3CN(C2)C[N:11]1C3.[OH-].[Na+]>C(Cl)(Cl)Cl>[Br:1][C:2]1[N:3]=[C:4]([CH2:8][NH2:11])[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)CBr
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
the white solid was collected by filtration
|
Type
|
ADDITION
|
Details
|
concentrated HCl (12 ml) was added
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at 90° C. for 14 hours
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane several times
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC(=N1)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |